The compound "N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine" is a derivative within the quinoxaline family, which is known for its diverse biological activities. Quinoxaline derivatives have been extensively studied due to their pharmacological properties, including antibacterial and anticancer activities. These compounds are of significant interest in medicinal chemistry for their potential therapeutic applications.
Quinoxaline derivatives, such as 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX), have been identified as antagonists on non-NMDA glutamate receptors. CNQX, in particular, has been shown to increase the frequency of GABAergic spontaneous postsynaptic currents (sPSCs) in the granule cells of the hippocampus. This increase in sPSC frequency may be due to the depolarization and the subsequent action potentials of the interneurons, as observed in studies involving hippocampal pyramidal neurons and cerebellar granule cells1. The unique effects of CNQX on neuronal activity highlight the complex pharmacodynamics associated with quinoxaline derivatives and their potential for modulating synaptic transmission.
The synthesis of new derivatives of quinoxaline, specifically 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine, has led to compounds with promising antibacterial and anticancer activities. These activities are thought to be due to the presence of quinoxaline and acridine heterocyclic reaction systems. The derivatives were synthesized through a multi-step process, starting from substituted benzoic acid and aniline, leading to the formation of substituted acridin-9-amine, and finally reacting with dichloroquinoxaline to form the target compounds. The synthesized derivatives were compared with ampicillin as a positive control and showed significant activity, indicating their potential as therapeutic agents2.
In neuropharmacology, the effects of CNQX on dentate granule cells and hilar interneurons suggest potential applications in the modulation of synaptic transmission and the treatment of neurological disorders. The ability of CNQX to increase the frequency of inhibitory postsynaptic currents could be leveraged to develop new treatments for conditions characterized by excessive excitatory neurotransmission, such as epilepsy or anxiety disorders1.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6